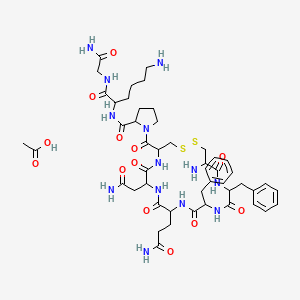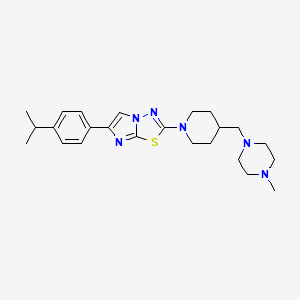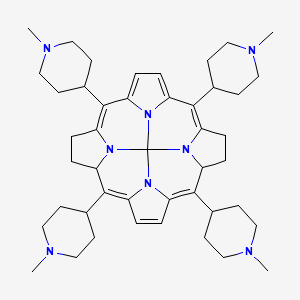
Éster de Fmoc-PEG2-NHS
Descripción general
Descripción
Fmoc-PEG2-NHS ester is a compound widely used in bioconjugation and drug delivery systems. It contains an Fmoc-protected amine and an NHS ester, which are functional groups that facilitate the labeling and conjugation of biomolecules. The hydrophilic polyethylene glycol (PEG) spacer increases the solubility of the compound in aqueous media, making it highly versatile for various applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Fmoc-PEG2-NHS ester is used as a linker in solid-phase peptide synthesis (SPPS). The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations .
Biology
In biological research, Fmoc-PEG2-NHS ester is employed to label proteins and peptides. The NHS ester reacts with the primary amines of biomolecules, facilitating their detection and analysis .
Medicine
In medicine, Fmoc-PEG2-NHS ester is used in drug delivery systems. The PEG spacer increases the solubility and stability of drugs, enhancing their therapeutic efficacy .
Industry
Industrially, Fmoc-PEG2-NHS ester is used in the synthesis of E-selectin antagonists, which are important for cancer research and treatment .
Mecanismo De Acción
Target of Action
Fmoc-PEG2-NHS ester is a PEG derivative containing an Fmoc-protected amine and an NHS ester . The primary targets of Fmoc-PEG2-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein synthesis, signal transduction, and cellular communication.
Mode of Action
The Fmoc-PEG2-NHS ester interacts with its targets through a process known as conjugation . The NHS ester group in the compound reacts with the primary amines (-NH2) of proteins or other amine-containing molecules to form a stable amide bond . This reaction results in the attachment of the PEG chain to the target molecule .
Biochemical Pathways
The exact biochemical pathways affected by Fmoc-PEG2-NHS ester depend on the specific target molecule it conjugates with. It’s worth noting that this compound is used as an intermediate in the synthesis of e-selectin antagonists , which play a role in inflammatory responses and cancer metastasis .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of Fmoc-PEG2-NHS ester’s action is the conjugation of the PEG chain to the target molecule . This can lead to various molecular and cellular effects, depending on the specific target. For instance, PEGylation (the attachment of PEG chains) is often used to improve the stability and solubility of therapeutic proteins, reduce their immunogenicity, and prolong their circulation time in the body .
Action Environment
The action of Fmoc-PEG2-NHS ester can be influenced by various environmental factors. For example, the Fmoc group can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations . Therefore, the pH of the environment can affect the compound’s action. Additionally, the compound’s stability and efficacy may be influenced by temperature, as it is recommended to be stored at -20°C .
Análisis Bioquímico
Biochemical Properties
Fmoc-PEG2-NHS ester plays a significant role in biochemical reactions. It is used as an intermediate in the synthesis of E-selectin antagonists . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Cellular Effects
It is known that the compound can interact with proteins and other biomolecules in cells due to its ability to label primary amines .
Molecular Mechanism
The molecular mechanism of Fmoc-PEG2-NHS ester involves its interaction with primary amines present in biomolecules. The NHS ester in the compound can react with primary amines, leading to the formation of stable amide bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-PEG2-NHS ester typically involves the reaction of Fmoc-protected amines with NHS esters. One common method includes dissolving the Fmoc-protected amino acid in dichloromethane (DCM) and adding N,N-diisopropylethylamine (DIPEA) as a base. The reaction mixture is then stirred at room temperature to yield the desired product .
Industrial Production Methods
Industrial production of Fmoc-PEG2-NHS ester follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at low temperatures to maintain its stability over extended periods.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-PEG2-NHS ester primarily undergoes substitution reactions. The NHS ester group reacts readily with primary amines to form stable amide bonds. This reaction is typically carried out at a pH range of 7-9 .
Common Reagents and Conditions
Reagents: Primary amines, N,N-diisopropylethylamine (DIPEA)
Conditions: Room temperature, pH 7-9
Major Products
The major product formed from the reaction of Fmoc-PEG2-NHS ester with primary amines is a stable amide bond, which is crucial for bioconjugation applications .
Comparación Con Compuestos Similares
Similar Compounds
- Fmoc-PEG3-NHS ester
- Fmoc-PEG4-NHS ester
- Fmoc-PEG5-NHS ester
Uniqueness
Fmoc-PEG2-NHS ester is unique due to its optimal PEG spacer length, which provides a balance between solubility and reactivity. This makes it highly suitable for a wide range of bioconjugation applications compared to its longer or shorter counterparts .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O8/c29-23-9-10-24(30)28(23)36-25(31)11-13-33-15-16-34-14-12-27-26(32)35-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,22H,9-17H2,(H,27,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMVUZTWJNGUEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
488085-18-3 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropyl]-ω-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=488085-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID101102662 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropyl]-ω-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101102662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488085-18-3 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropyl]-ω-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101102662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(7-ethoxy-4-(3-fluorophenyl)-1-oxophthalazin-2(1H)-yl)-N-methyl-N-(2-methylbenzo[d]oxazol-6-yl)acetamide](/img/structure/B607426.png)








![2-Amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B607446.png)




